Thiencarbazone

Catalog No.
S654650
CAS No.
936331-72-5
M.F
C11H12N4O7S2
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiencarbazone

CAS Number

936331-72-5

Product Name

Thiencarbazone

IUPAC Name

4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylic acid

Molecular Formula

C11H12N4O7S2

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C11H12N4O7S2/c1-5-7(6(4-23-5)8(16)17)24(20,21)13-9(18)15-11(19)14(2)10(12-15)22-3/h4H,1-3H3,(H,13,18)(H,16,17)

InChI Key

GLDAZAQRGCSFNP-UHFFFAOYSA-N

SMILES

CC1=C(C(=CS1)C(=O)O)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C

Synonyms

4-(N-(3-Methoxy-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl)sulfamoyl)-5-methylthiophene-3-carboxylic Acid; 4-[[[(4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-5-methyl-3-thiophenecarboxylic Acid;

Canonical SMILES

CC1=C(C(=CS1)C(=O)O)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C

Herbicidal Activity:

  • Mode of Action: Thiencarbazone-methyl acts by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. This ultimately disrupts protein synthesis and leads to plant death [Source: EPA Pesticide Fact Sheet: Thiencarbazone-Methyl, ].
  • Target Weeds: Research has shown its effectiveness against various broadleaf weeds and grasses, including pigweed, foxtail, and barnyardgrass [Source: Pesticide Fact Sheet Name of Chemical: Thiencarbazone-methyl Reason for Issuance, ].

Environmental Impact:

  • Soil Microflora: Studies have investigated the potential impact of Thiencarbazone-methyl on soil microbial communities. Research suggests it can negatively affect bacterial diversity and specific functional groups, highlighting the need for potential mitigation strategies [Source: Disturbance mitigation of thiencarbazone-methyl·isoxaflutole on bacterial communities through nitrification inhibitor and attapulgite, ].
  • Residue Levels: Research has been conducted to determine the residue levels of Thiencarbazone-methyl in various crops and processed commodities, informing regulatory decisions regarding safe consumption and environmental impact [Source: Thiencarbazone-Methyl Fact Sheet, ].

Safety and Regulatory Aspects:

  • Toxicological Studies: Research has been conducted to assess the potential human health and environmental risks of Thiencarbazone-methyl. These studies inform regulatory decisions regarding its safe use and potential hazards [Source: Thiencarbazone-methyl; Pesticide Tolerance, ].
  • Regulations: Regulatory agencies like the EPA in the United States set tolerance levels for Thiencarbazone-methyl residues in food products, ensuring consumer safety [Source: Thiencarbazone-methyl; Pesticide Tolerance, ].

Thiencarbazone is a chemical compound that belongs to the class of sulfonly-amino-carbonyl-triazolinones. Its molecular formula is C11H12N4O7S2C_{11}H_{12}N_{4}O_{7}S_{2} and it has a molecular weight of approximately 390.4 g/mol. Thiencarbazone is primarily known as a herbicide, specifically as a metabolite of thiencarbazone-methyl, which is widely used in agriculture for weed control. The compound appears as a white crystalline powder and exhibits various physical properties that influence its behavior in environmental settings, such as solubility and partitioning in soil and water .

As mentioned earlier, TCM acts as a selective herbicide by inhibiting ALS, an enzyme critical for the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) in susceptible weeds. This disruption in amino acid synthesis ultimately leads to impaired plant growth and death.

  • The US Environmental Protection Agency (EPA) classifies TCM as having low acute toxicity via oral, dermal, or inhalation routes [].
  • It is not an eye or skin irritant and is not a skin sensitizer [].
  • However, as with any agricultural chemical, proper handling and safety precautions are crucial to avoid potential hazards. These include wearing appropriate personal protective equipment (PPE) during application and following recommended storage and disposal guidelines.

Thiencarbazone exhibits significant biological activity as an herbicide. It effectively controls a range of broadleaf and grassy weeds by targeting the acetolactate synthase enzyme. Studies have shown that thiencarbazone-methyl, its more commonly used form, can be degraded by certain fungal and bacterial strains, indicating potential pathways for bioremediation in contaminated environments . Additionally, thiencarbazone has been evaluated for its toxicological effects on non-target organisms, including aquatic life and soil microorganisms, which is crucial for assessing its environmental impact .

The synthesis of thiencarbazone typically involves multi-step organic reactions starting from simpler precursors. One common method includes the reaction of thiophene derivatives with appropriate amines and carbonyl compounds under controlled conditions to form the desired triazolinone structure. This method allows for the introduction of various functional groups that can enhance the herbicidal activity or modify the compound's properties for specific applications .

Thiencarbazone is primarily used in agriculture as a selective herbicide. Its application is aimed at controlling weeds in various crops, particularly in corn and other cereal grains. The compound's effectiveness against resistant weed species makes it a valuable tool in integrated pest management strategies. Additionally, research into its degradation products has implications for environmental safety and regulatory assessments regarding pesticide residues in food and water sources .

Interaction studies involving thiencarbazone have focused on its behavior in soil and water systems. Research indicates that thiencarbazone can interact with soil components, affecting its adsorption and desorption characteristics. These interactions are critical for understanding its mobility and persistence in agricultural environments. Moreover, studies on microbial interactions reveal that certain bacterial strains can degrade thiencarbazone, suggesting potential bioremediation strategies for contaminated sites .

Thiencarbazone shares structural similarities with several other herbicides within the triazolinone class. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
ThiencarbazoneC₁₁H₁₂N₄O₇S₂Inhibits acetolactate synthase; effective against resistant weeds
Thiencarbazone-methylC₁₂H₁₄N₄O₇S₂More commonly used; broader spectrum of activity
CyprosulfamideC₁₂H₁₅N₃O₄SActs as a safener; enhances crop tolerance to herbicides
SulfentrazoneC₁₂H₁₄N₄O₄SDifferent mechanism of action; also an ALS inhibitor

Thiencarbazone's unique mechanism of action as an acetolactate synthase inhibitor distinguishes it from other compounds that may target different pathways or have alternative modes of action .

Acetolactate Synthase (ALS) Inhibition Mechanisms

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs) in plants. Thiencarbazone inhibits ALS by binding competitively to the enzyme’s substrate-binding site, preventing the conversion of pyruvate and 2-ketobutyrate into acetolactate and acetohydroxybutyrate [2] [3]. Structural studies reveal that ALS inhibitors like thiencarbazone interact with conserved amino acid residues near the catalytic domain, including Pro174 and Gly632 in wheat ALS [4]. Mutations at these residues (e.g., P174S, G632S) reduce herbicide binding affinity, leading to resistance [4].

Thiencarbazone’s binding mechanism involves hydrogen bonding with glutamine 184 and hydrophobic interactions with phenylalanine 174 in the ALS active site [4]. This disrupts the enzyme’s ability to stabilize reaction intermediates, halting BCAA synthesis. Compared to sulfonylureas, thiencarbazone exhibits a distinct binding orientation due to its triazolinone backbone, which may contribute to its broader weed control spectrum [3] [4].

Table 1: Key ALS Mutations Conferring Resistance to Thiencarbazone and Related Herbicides

MutationHerbicide Class AffectedBinding Energy (kcal/mol)*
P174STriazolinones-6.55
G632SSulfonylureas-6.29
P174FMultiple classes-7.18

*Data derived from molecular docking studies [4].

Branched-Chain Amino Acid Synthesis Disruption

ALS inhibition blocks the first committed step in BCAA biosynthesis, depriving plants of leucine, isoleucine, and valine. These amino acids are essential for protein synthesis, enzyme function, and stress response pathways [5]. Within 24–48 hours of thiencarbazone application, BCAA depletion triggers:

  • Cessation of cell division: Meristematic tissues exhibit reduced mitotic activity due to inadequate protein reserves [3].
  • Accumulation of toxic intermediates: 2-Ketobutyrate and pyruvate levels rise, inducing oxidative stress and membrane damage [3].
  • Growth arrest: Root and shoot elongation cease, followed by chlorosis and necrosis [2].

Table 2: Biochemical Consequences of ALS Inhibition

ParameterEffect ObservedTimeframe
BCAA concentration90% reduction in leaf tissue24–48 hours
2-Ketobutyrate levels3–5x increase6–12 hours
Antioxidant enzymesUpregulation (e.g., catalase, peroxidase)12–24 hours

Cellular and Physiological Response Pathways in Target Plants

Thiencarbazone’s inhibition of ALS activates multiple stress response pathways:

  • Reactive oxygen species (ROS) accumulation: Depleted BCAAs impair mitochondrial electron transport, increasing ROS production. This oxidizes lipids and proteins, leading to cellular leakage and necrosis [3].
  • Hormonal dysregulation: Abscisic acid (ABA) signaling is upregulated, accelerating stomatal closure and reducing photosynthetic efficiency [3].
  • Secondary metabolite shifts: Phenolic compounds and lignin precursors accumulate, further compromising cell wall integrity [3].

Notably, hormesis—a stimulatory effect at sublethal doses—has been observed in resistant Centaurea cyanus populations, where shoot biomass increased by 15–20% at half the recommended thiencarbazone dose [3]. This paradoxical response is linked to transient ROS signaling that enhances stress tolerance mechanisms [3].

Comparative Analysis with Other ALS-Inhibiting Compounds

Thiencarbazone’s efficacy and resistance profile differ significantly from other ALS inhibitors:

Table 3: Comparative Properties of Major ALS Inhibitor Classes

ClassExample CompoundBinding SiteResistance Mutations
TriazolinonesThiencarbazonePro174, Gly632P174S, G632S
SulfonylureasTribenuron-methylPro197, Trp574P197T, W574L
TriazolopyrimidinesFlumetsulamAla122, Ser653A122V, S653N
  • Binding affinity: Thiencarbazone exhibits stronger hydrophobic interactions than sulfonylureas, making it less susceptible to resistance caused by Pro197 mutations [4].
  • Cross-resistance patterns: Mutations at Pro174 confer resistance to triazolinones but not to imidazolinones, whereas Pro197 mutations affect sulfonylureas and triazolopyrimidines [3] [4].
  • Environmental stability: Thiencarbazone’s high water solubility (72 mg/L at pH 7) and low vapor pressure (~9×10⁻¹⁴ Pa) enhance its field persistence compared to volatile compounds like dicamba [1].

Thiencarbazone exhibits dual uptake capacity through both root and foliar pathways, though the relative contribution of each route varies significantly based on application method and plant species characteristics [1]. The compound's moderate water solubility and chemical properties enable it to traverse multiple plant barriers and enter the vascular system through distinct mechanisms.

Root Absorption Mechanisms

Root absorption of thiencarbazone occurs primarily through passive uptake from the soil solution, following established pathways for herbicide translocation [2]. The compound moves through three primary pathways within root tissues: the apoplastic pathway, which provides direct access through cell walls and free spaces; the symplastic pathway, involving cell-to-cell transport via plasmodesmata; and the transmembrane pathway, combining both apoplastic and symplastic movement [2].

The Casparian strip in the endodermis represents a critical control point, forcing compounds moving through the apoplastic pathway to enter the symplast before accessing the vascular system [2]. However, secondary root development creates direct pathways that bypass this barrier, allowing thiencarbazone to reach the xylem without necessarily entering living tissue compartments [2].

Environmental factors significantly influence root absorption efficiency. Soil organic matter content and pH emerge as primary determinants of thiencarbazone bioavailability [3]. Research demonstrates that thiencarbazone concentrations corresponding to fifty percent inhibition vary from 0.56 to 1.71 μg kg⁻¹ across different soil types, with organic carbon content and soil pH serving as significant predictive factors [3].

Foliar Absorption Patterns

Foliar absorption of thiencarbazone reveals remarkable species-specific variation, with absorption rates ranging from 9% to 60% within 48 hours of application [4] [5]. This variation reflects differences in leaf surface characteristics, cuticular properties, and stomatal density among plant species.

Ivyleaf morningglory (Ipomoea hederacea) demonstrates the highest foliar absorption capacity at 60%, followed by field bindweed (Convolvulus arvensis) at 50%, wild buckwheat (Polygonum convolvulus) at 35%, tall morningglory (Ipomoea purpurea) at 17%, and hedge bindweed (Calystegia sepium) at 9% [4] [5]. These differences correlate with cuticle composition, leaf morphology, and physiological factors that influence compound penetration.

The cuticle represents the primary barrier to foliar uptake, consisting of waxy compounds that are lipophilic in nature [6]. Thiencarbazone penetration through this barrier depends on its solubility within the cuticle matrix and its molecular mobility, which are influenced by environmental conditions including temperature and humidity [6]. Stomatal uptake provides an alternative pathway, particularly when stomata are open and environmental conditions favor compound entry through these natural openings [7].

Systemic Translocation Patterns in Various Plant Species

Following absorption, thiencarbazone undergoes systemic translocation throughout plant tissues, with the pattern and extent of movement varying significantly among species [4] [5]. This systemic movement is crucial for herbicidal efficacy, as it ensures the compound reaches target sites throughout the plant.

Vascular Transport Mechanisms

Thiencarbazone translocation occurs through both xylem and phloem transport systems, though the relative contribution of each pathway depends on the compound's physicochemical properties and the plant's physiological state [8]. The xylem serves as the primary route for upward movement from roots to shoots, particularly for compounds absorbed through the root system [8]. Once herbicides navigate around the Casparian strip, movement into the xylem occurs readily without crossing additional cell membranes [8].

The compound's movement is not restricted to a single transport system but involves complex translocation patterns that may utilize both xylem and phloem simultaneously [8]. This dual transport capability enhances the herbicide's effectiveness by ensuring distribution to both mature and developing tissues throughout the plant.

Species-Specific Translocation Dynamics

Research reveals distinct translocation patterns that are species-specific and time-dependent [4] [5]. Within 24 hours of application, radioactively labeled thiencarbazone can be detected in all plant parts across tested species, indicating rapid systemic movement [4]. However, the extent of translocation varies considerably among species.

Tall morningglory and wild buckwheat exhibit the highest translocation rates, with more extensive compound movement throughout plant tissues [4] [5]. This enhanced translocation correlates with their susceptibility to thiencarbazone and explains the superior control achieved in these species. Field bindweed and ivyleaf morningglory demonstrate moderate translocation patterns, while hedge bindweed shows the most limited systemic movement [4] [5].

The temporal dynamics of translocation reveal that compound movement begins rapidly after absorption, with detectable levels throughout the plant within 24 hours [4]. This rapid distribution pattern is essential for effective weed control, as it ensures the herbicide reaches metabolically active tissues before the plant can mount significant resistance responses.

Factors Influencing Translocation Efficiency

Several physiological and environmental factors influence thiencarbazone translocation efficiency. Plant developmental stage plays a crucial role, as young, actively growing tissues typically exhibit greater translocation capacity than mature, established tissues [7]. Transpiration rates also affect compound movement, particularly through the xylem, as water flow carries dissolved herbicides from roots to aerial plant parts [9].

Environmental conditions including temperature, humidity, and light intensity influence both the rate and extent of translocation [9]. Higher temperatures generally increase metabolic activity and enhance compound movement, while environmental stress can alter translocation patterns by affecting water relations and metabolic processes [9].

Species-Specific Metabolic Responses

The metabolic fate of thiencarbazone varies dramatically between crop and weed species, representing a fundamental basis for its selective herbicidal action [4] [5]. These metabolic differences determine whether the compound accumulates to toxic levels or undergoes detoxification through enzymatic processes.

Crop Metabolism and Safener Protection

Corn (Zea mays) demonstrates exceptional metabolic capacity for thiencarbazone detoxification, metabolizing almost all absorbed compound within 48 hours of application [4] [5]. This rapid metabolism forms the basis for the herbicide's selectivity, allowing corn to survive treatments that effectively control susceptible weed species.

The metabolic protection in corn is enhanced by safener technology, specifically cyprosulfamide, which induces enhanced herbicide metabolism through gene activation [10] [11]. This safener protects corn from herbicide damage through both root and foliar uptake pathways, ensuring crop safety across the entire application window from pre-seeding through post-emergence applications [10] [11].

Cytochrome P450 enzymes play a central role in thiencarbazone metabolism in corn, with specific enzymes like CYP81A9 contributing to compound detoxification [12]. The safener cyprosulfamide undergoes more rapid metabolism in corn than in wheat, with the formation of specific hydroxylated metabolites correlating with safening activity [12]. This metabolic activation of the safener enhances the crop's capacity to detoxify the herbicide through enzymatic pathways.

Weed Species Metabolic Limitations

In contrast to crop species, vining weed species demonstrate minimal metabolic capacity for thiencarbazone detoxification [4] [5]. This metabolic limitation results in compound accumulation to toxic levels, leading to effective weed control through acetolactate synthase inhibition.

The research demonstrates that all tested vining weed species exhibit almost no metabolism of thiencarbazone within 48 hours of application [4] [5]. This includes ivyleaf morningglory, field bindweed, wild buckwheat, tall morningglory, and hedge bindweed, all of which lack the enzymatic machinery necessary for efficient herbicide detoxification.

The absence of metabolic detoxification in these weed species ensures that absorbed thiencarbazone remains in its active form, allowing it to inhibit the acetolactate synthase enzyme effectively [13]. This enzyme inhibition disrupts the biosynthesis of essential branched-chain amino acids, ultimately leading to plant death [13].

Metabolic Pathway Differences

The metabolic pathways for thiencarbazone differ fundamentally between tolerant and susceptible species. Tolerant crop species possess enhanced activity of detoxification enzymes, including cytochrome P450 monooxygenases, glutathione S-transferases, and glycosyl transferases [14]. These enzymes catalyze Phase I and Phase II metabolism, converting the herbicide into less toxic metabolites that can be sequestered or eliminated from sensitive cellular compartments.

Susceptible weed species lack this enhanced metabolic capacity, allowing thiencarbazone to accumulate at the target site and exert its herbicidal effect [14]. The compound's persistence in these species ensures continued enzyme inhibition and ultimate plant death.

Metabolic Fate Comparison Between Weed Species and Crops

The dramatic differences in metabolic fate between weed species and crops represent the cornerstone of thiencarbazone's selective herbicidal action. This selectivity enables effective weed control while maintaining crop safety, a critical requirement for practical agricultural applications.

Quantitative Metabolism Differences

The quantitative differences in thiencarbazone metabolism between crops and weeds are substantial and form the basis for herbicide selectivity. Corn metabolizes approximately 95-98% of absorbed thiencarbazone within 48 hours, while vining weed species metabolize less than 5% of the compound over the same time period [4] [5]. This twenty-fold difference in metabolic capacity ensures selective weed control while protecting the crop.

The half-life of thiencarbazone varies significantly between species, with rapid degradation in corn contrasting sharply with persistence in weed species [15]. In corn, the compound undergoes hydrolysis and demethylation reactions, leading to the formation of less toxic metabolites that can be conjugated and sequestered [15]. These metabolic products lack herbicidal activity and pose no threat to the crop.

Enzymatic Basis of Selectivity

The enzymatic basis for metabolic selectivity involves differential expression and activity of detoxification enzymes between crop and weed species [16]. Corn possesses enhanced levels of cytochrome P450 enzymes, particularly those involved in herbicide metabolism, while susceptible weed species lack this enzymatic capacity [16].

Safener-induced metabolism further enhances this selectivity by specifically activating detoxification pathways in corn without affecting weed species [10] [11]. The safener cyprosulfamide selectively protects corn by inducing the expression of genes encoding herbicide-metabolizing enzymes, creating an enhanced capacity for thiencarbazone detoxification [10] [11].

Implications for Weed Resistance Management

The metabolic differences between crops and weeds have important implications for resistance management strategies. The reliance on metabolic selectivity means that weed species that evolve enhanced metabolic capacity could potentially develop resistance to thiencarbazone [16]. This metabolic resistance would represent a significant threat to the herbicide's long-term efficacy.

Cross-resistance patterns may emerge if weed species develop enhanced cytochrome P450 activity, potentially conferring resistance to multiple herbicide classes [16]. This emphasizes the importance of integrated weed management strategies that do not rely solely on chemical control methods.

The sustainability of thiencarbazone's selective action depends on maintaining the metabolic differences between crops and weeds. Understanding these metabolic pathways provides insights for developing new herbicides and safeners that can maintain selectivity while addressing potential resistance evolution [16].

Plant SpeciesAbsorption (%)Translocation PatternMetabolism RateHerbicide Susceptibility
Corn (Zea mays)HighSystemic95-98% within 48hLow (protected)
Ivyleaf morningglory60Moderate<5% within 48hHigh
Field bindweed50Moderate<5% within 48hHigh
Wild buckwheat35High<5% within 48hVery High
Tall morningglory17High<5% within 48hHigh
Hedge bindweed9Low<5% within 48hModerate

XLogP3

0.9

UNII

KAW004A9ZC

Other CAS

936331-72-5

Wikipedia

Thiencarbazone

Use Classification

Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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